2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of a phenol derivative with a methyl(methylimino)oxo-lambda6-sulfanyl reagent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular functions .
Comparison with Similar Compounds
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol can be compared with other similar compounds such as:
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid: This compound has a similar sulfur-containing structure but differs in its functional groups and applications.
2-Methyl(methylimino)oxo-lambda6-sulfanylpyrimidin-4-ol: Another related compound with a pyrimidine ring, which has different chemical properties and uses.
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-(N,S-dimethylsulfonimidoyl)phenol |
InChI |
InChI=1S/C8H11NO2S/c1-9-12(2,11)8-6-4-3-5-7(8)10/h3-6,10H,1-2H3 |
InChI Key |
RGNHNYXZNRXYEY-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.